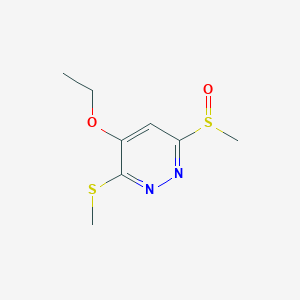
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2 This specific compound features additional functional groups, including an ethoxy group at position 4, a methylsulfinyl group at position 6, and a methylthio group at position 3
Preparation Methods
The synthesis of Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- typically involves multi-step organic reactions. The synthetic route may include:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylsulfinyl group can be reduced to a methylthio group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to various derivatives with modified functional groups.
Scientific Research Applications
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- involves interactions with molecular targets and pathways, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions, potentially influencing cellular processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- can be compared with other similar compounds, such as:
Similar Compounds: Other pyridazine derivatives with different substituents, such as Pyridazine, 4-methoxy-6-(methylsulfinyl)-3-(methylthio)- or Pyridazine, 4-ethoxy-6-(methylthio)-3-(methylsulfinyl)-.
Uniqueness: The specific combination of functional groups in Pyridazine, 4-ethoxy-6-(methylsulfinyl)-3-(methylthio)- imparts unique chemical properties, such as reactivity and potential biological activity, distinguishing it from other derivatives.
Properties
CAS No. |
874278-24-7 |
|---|---|
Molecular Formula |
C8H12N2O2S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4-ethoxy-3-methylsulfanyl-6-methylsulfinylpyridazine |
InChI |
InChI=1S/C8H12N2O2S2/c1-4-12-6-5-7(14(3)11)9-10-8(6)13-2/h5H,4H2,1-3H3 |
InChI Key |
XVPYSAAYUHUIJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN=C1SC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















